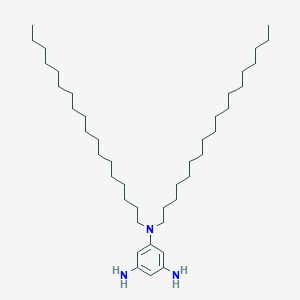
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with three amino groups, each attached to long octadecyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dioctadecylbenzene-1,3,5-triamine typically involves the reaction of benzene-1,3,5-triamine with octadecyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the halide groups with the amino groups on the benzene ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Dioctadecylbenzene-1,3,5-triamine may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The long alkyl chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N1,N~1~-Dioctadecylbenzene-1,3,5-triamine involves its interaction with biological membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~3~,N~5~-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide: Similar in structure but with different functional groups.
N~1~,N~3~,N~5~-Tris(4-pyridyl)benzene-1,3,5-tricarboxamide: Contains pyridyl groups instead of octadecyl chains.
Uniqueness
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine is unique due to its specific combination of long alkyl chains and amino groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring integration into lipid environments, such as in biological membranes or surfactant formulations.
Eigenschaften
CAS-Nummer |
194354-81-9 |
|---|---|
Molekularformel |
C42H81N3 |
Molekulargewicht |
628.1 g/mol |
IUPAC-Name |
3-N,3-N-dioctadecylbenzene-1,3,5-triamine |
InChI |
InChI=1S/C42H81N3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45(42-38-40(43)37-41(44)39-42)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-39H,3-36,43-44H2,1-2H3 |
InChI-Schlüssel |
ZGNLUMMHOOHLEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C1=CC(=CC(=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)
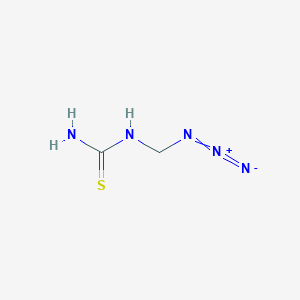
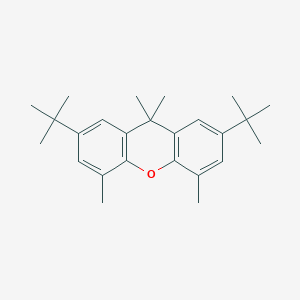
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)
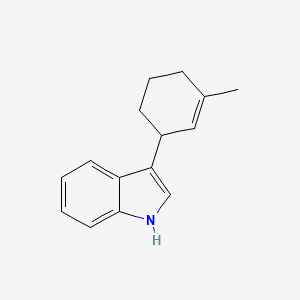
![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
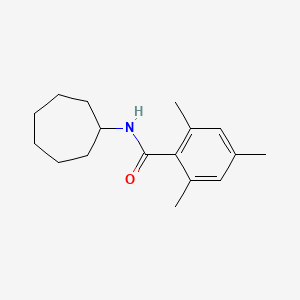

![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
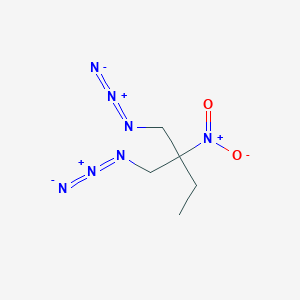



![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
